REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN(C)CCN(C)C.[CH2:27]([N:34]1[CH2:38][CH:37]([C:39]([O:41][CH3:42])=[O:40])[CH2:36][CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C1OC1.C(=O)([O-])O.[Na+]>CCOCC>[CH2:27]([N:34]1[CH2:35][CH2:36][C:37]2([C:39](=[O:40])[O:41][CH2:42][CH2:1]2)[CH2:38]1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:6.7|
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26.2 mL
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Type
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reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(C1)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for a further 10 min
|
Duration
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10 min
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at -65° C. for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
followed by 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an orange oil
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux in 8 M hydrochloric acid (50 ml) for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
by basifying to saturation with sodium hydrogen carbonate and extraction with ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an orange oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled in a Kugelrohr apparatus (b.p. 190° C.-210° C./0.2-0.5 mmHg)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CCOC2=O)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |